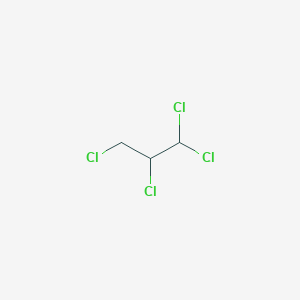

1,1,2,3-Tetrachloropropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,3-tetrachloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl4/c4-1-2(5)3(6)7/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQMVYQMVLAYRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871284 | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18495-30-2, 25641-62-7 | |

| Record name | 1,1,2,3-Tetrachloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025641627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,2,3-tetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,3-tetrachloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 1,1,2,3-Tetrachloropropane

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1,2,3-Tetrachloropropane

Section 1: Abstract and Introduction

This compound is a halogenated hydrocarbon belonging to the family of chlorinated propanes. As with many organochlorine compounds, its physical properties and chemical reactivity are of significant interest to researchers in synthetic chemistry, materials science, and toxicology. This guide serves as a comprehensive technical resource for scientists and drug development professionals, providing a detailed examination of the compound's molecular structure, physical characteristics, spectroscopic signature, chemical reactivity, and safety considerations. By synthesizing data from authoritative chemical databases and safety data sheets, this document aims to provide a foundational understanding of this compound, highlighting both established knowledge and areas requiring further investigation. The unique arrangement of chlorine atoms on the propane backbone imparts specific properties that differentiate it from its isomers, influencing its behavior in chemical reactions and biological systems.

Section 2: Molecular Structure and Identification

Precise identification of this compound is critical, as its properties are distinct from other tetrachloropropane isomers. The specific arrangement of chlorine atoms dictates its polarity, steric hindrance, and the reactivity of its C-H and C-Cl bonds.

-

IUPAC Name: this compound[1]

-

Molecular Weight: 181.88 g/mol [3] (Computed: 181.9 g/mol [1])

-

Canonical SMILES: C(C(C(Cl)Cl)Cl)Cl[1]

-

Synonyms: 1,1,2,3-tetrachloro-propan[3]

Section 3: Physical Properties

The physical properties of this compound are tabulated below. These characteristics are essential for designing experimental setups, purification procedures (such as distillation), and for predicting its environmental fate and transport. Based on its boiling point, it exists as a combustible liquid under standard conditions.[2]

| Property | Value | Source |

| Boiling Point | 179 °C | ChemWhat[3] |

| Density | 1.53 g/cm³ | ChemWhat[3] |

| Refractive Index | 1.4990 - 1.5010 | ChemWhat[3] |

| Melting Point | 179 °C | ChemWhat[3] |

Note on Melting Point: The value of 179°C reported by one source is identical to the boiling point and is likely erroneous. Authoritative databases like PubChem do not list an experimentally determined melting point, suggesting it is not well-documented or is below typical ambient temperatures.[1]

Section 4: Spectroscopic and Analytical Characterization

A multi-faceted analytical approach is required for the unambiguous identification and characterization of this compound. The logical workflow involves spectroscopic analysis to elucidate the molecular structure and chromatography to assess purity.

Sources

synthesis routes for 1,1,2,3-Tetrachloropropane from 1,2,3-trichloropropane

An In-depth Technical Guide to the Synthesis of 1,1,2,3-Tetrachloropropane from 1,2,3-Trichloropropane

This guide provides a comprehensive technical overview of the synthetic routes for producing this compound, a key chemical intermediate, from its precursor, 1,2,3-trichloropropane. The focus is on the underlying chemical principles, process optimization, and practical, field-proven methodologies relevant to researchers and chemical development professionals.

Introduction: Strategic Importance of this compound

This compound (CAS No: 18495-30-2) is a chlorinated hydrocarbon primarily valued as an intermediate in the synthesis of various agrochemicals, including pesticides and herbicides.[1][2] Its molecular structure provides a versatile backbone for further chemical modifications. The principal starting material for its synthesis is 1,2,3-trichloropropane (TCP) (CAS No: 96-18-4), an organic compound that is often generated as a byproduct in the production of other chlorinated chemicals like epichlorohydrin.[3][4][5] Given that TCP is a recognized contaminant with limited direct applications, its conversion to higher-value products like this compound represents a strategically important chemical valorization pathway.[6][7][8]

Core Synthesis Methodology: Free-Radical Chlorination

The most established industrial method for converting 1,2,3-trichloropropane into this compound is through a liquid-phase, free-radical substitution reaction.[1] This process involves the direct reaction of 1,2,3-trichloropropane with chlorine gas (Cl₂).

Reaction Mechanism

The underlying mechanism is a classic free-radical chain reaction, which proceeds in three main stages:

-

Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). While this can be facilitated by ultraviolet (UV) light, in liquid-phase chlorination, thermal initiation is often sufficient.[9][10]

-

Cl₂ → 2 Cl•

-

-

Propagation: A chlorine radical abstracts a hydrogen atom from the 1,2,3-trichloropropane molecule, creating a trichloropropyl radical and a molecule of hydrogen chloride (HCl). This carbon-centered radical then reacts with another chlorine molecule to yield a tetrachloropropane isomer and a new chlorine radical, which continues the chain.

-

C₃H₅Cl₃ + Cl• → C₃H₄Cl₃• + HCl

-

C₃H₄Cl₃• + Cl₂ → C₃H₄Cl₄ + Cl•

-

-

Termination: The chain reaction concludes when two radicals combine to form a stable molecule.

The substitution of hydrogen can occur at different positions on the propane backbone, leading to the formation of various isomers, primarily this compound and 1,2,2,3-tetrachloropropane.[1] Further chlorination can also occur, resulting in pentachloropropane byproducts.

Causality Behind Experimental Choices

The choice of free-radical chlorination is grounded in its effectiveness for functionalizing alkane backbones. However, the reaction is inherently non-selective. The primary challenge and the focus of process optimization is to control the reaction conditions to maximize the yield of the desired 1,1,2,3-isomer while minimizing the formation of other isomers and more highly chlorinated products. This is achieved by carefully managing the chlorine-to-substrate ratio, reaction temperature, and residence time. Insufficient chlorination leads to low conversion rates, while excessive chlorination reduces the yield of the target compound in favor of pentachloropropanes, complicating the purification process.[1]

Experimental Protocol and Process Workflow

The following protocol is a self-validating system derived from established industrial processes, designed for efficiency and high yield through the recycling of unreacted materials.[1]

Apparatus

A liquid-phase chlorinator is required, typically a corrosion-resistant packed column or stirred-tank reactor. The vessel must be equipped with a gas sparging system for chlorine introduction, a temperature control system (e.g., a cooling jacket), a reflux condenser to manage volatile components, and an outlet for the effluent stream.

Step-by-Step Methodology

-

Charging the Reactor: A stream of 1,2,3-trichloropropane is continuously fed into the liquid-phase chlorinator.[1]

-

Chlorination: Gaseous chlorine is introduced into the liquid substrate. The reaction is exothermic, and the temperature should be carefully controlled to optimize the product distribution.

-

Reaction Monitoring: The composition of the effluent stream is monitored to determine the extent of conversion. The goal is to achieve a balance where a significant portion of the 1,2,3-trichloropropane has reacted without excessive formation of pentachloropropanes.

-

Effluent Processing: The product stream exiting the chlorinator is a mixture containing unreacted 1,2,3-trichloropropane, the target this compound, the byproduct 1,2,2,3-tetrachloropropane, and various pentachloropropanes.[1]

-

Purification by Fractional Distillation: The components of the effluent are separated using a conventional fractionating column. The separation is based on the distinct boiling points of the compounds.[1]

Visualization of Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Data Presentation: Product Separation

The success of the synthesis hinges on the efficient separation of the product mixture. Fractional distillation is effective due to the differences in the boiling points of the components.

Table 1: Boiling Points of Reaction Components [1]

| Compound | Boiling Point (°C at 760 mmHg) | Role in Process |

| 1,2,3-Trichloropropane | 157 | Starting Material (Recycled) |

| 1,2,2,3-Tetrachloropropane | 163 | Byproduct |

| This compound | 179 | Desired Product |

| 1,1,1,2,3-Pentachloropropane | 191 | Byproduct |

| 1,1,2,2,3-Pentachloropropane | 191 | Byproduct |

| 1,1,2,3,3-Pentachloropropane | 198 | Byproduct |

The distinct fractions are managed as follows:

-

Fraction 1 (Light Ends): Consists mainly of unreacted 1,2,3-trichloropropane, which is recycled back to the chlorinator to maximize overall yield.[1]

-

Fraction 2: The 1,2,2,3-tetrachloropropane byproduct can be utilized as a raw material in other processes, such as the manufacture of 1,2,3-trichloropropene.[1]

-

Fraction 3: This is the target fraction, containing the purified this compound.

-

Heavier Fractions: The various pentachloropropanes are separated for use in other applications or are handled as waste streams.

Visualization of Reaction Pathway

Caption: Reaction pathway for the chlorination of 1,2,3-trichloropropane.

Conclusion

The synthesis of this compound from 1,2,3-trichloropropane via liquid-phase free-radical chlorination is a robust and industrially scalable process. The methodology's trustworthiness is validated by its design as a continuous process incorporating a recycle loop for unreacted starting material, which is crucial for economic viability. Success is contingent on precise control over reaction conditions to manage selectivity and a highly efficient fractional distillation train to isolate the desired product from a complex mixture of isomers and byproducts. This guide provides the foundational knowledge for researchers and process chemists to understand and implement this important chemical transformation.

References

- Smith, L. R. (1974). Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane. U.S.

- Bell, C. L., & Griesbaum, K. (1986). Process for producing 1,1,2,3-tetrachloropropene. U.S.

- Tang, X., & Song, Z. (2006). Production process of 1, 1, 2, 3-tetrachloro propane.

-

Ferrey, M. L., Wilson, J. T., & Hageman, K. J. (2012). Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc. Environmental Science & Technology, 46(16), 8930–8937. [Link]

- Tung, H. S., & Bonmartini, P. (2014). Synthesis of 1,1,2,3-tetrachloropropene.

- Tung, H. S., & Bonmartini, P. (2015). Synthesis of 1,1,2,3-tetrachloropropene.

- Ohno, H., & Aoyama, H. (2014). Process for preparing 1,1,2,3-tetrachloropropene.

-

U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). [Link]

-

Wikipedia. (n.d.). 1,2,3-Trichloropropane. Retrieved from [Link]

-

Enviro.wiki. (2022). 1,2,3-Trichloropropane. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – 1,2,3-Trichloropropane (TCP). [Link]

-

Torralba-Sanchez, T. L., Bylaska, E. J., Salter-Blanc, A. J., Meisenheimer, D. E., Lyon, M. A., & Tratnyek, P. G. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts, 22(2), 373–387. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3-Trichloropropane. PubChem Compound Database. Retrieved from [Link]

-

Torralba-Sanchez, T. L., et al. (2020). Reduction of 1,2,3-Trichloropropane (TCP): Pathways and Mechanisms from Computational Chemistry Calculations. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Propane, 1,1,2,3-tetrachloro-. PubChem Compound Database. Retrieved from [Link]

-

Wang, C., et al. (2017). Selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for 1,2,3-Trichloropropane. [Link]

-

Khan Academy. (2022, August 1). Chlorination of Propane | Free Radical Reactions | Chemistry. YouTube. [Link]

-

Torralba-Sanchez, T. L., et al. (2020). Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations. Environmental Science: Processes & Impacts. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of 1,2,2,3-Tetrachloropropane in Chemical Synthesis. [Link]

-

Samin, G., & Janssen, D. B. (2012). Transformation and biodegradation of 1,2,3-trichloropropane (TCP). Reviews in Environmental Science and Bio/Technology, 11(3), 277–293. [Link]

-

Miller, L. G., & Meyer, B. M. (2020). SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE. European Patent Office Patent No. EP 3699165 A1. [Link]

-

Moorestown Township, NJ. (n.d.). Emerging Contaminant - 1,2,3-Trichloropropane (TCP). [Link]

-

California Department of Public Health. (2009). DETERMINATION OF 1,2,3-TRICHLOROPROPANE IN DRINKING WATER BY CONTINUOUS LIQUID-LIQUID EXTRACTION AND GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,1,1,3-Tetrachloropropane. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. US3823195A - Preparation of 1,1,2,3-tetrachloropropene from 1,2,3-trichloropropane - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 8. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]

- 9. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

toxicological profile and health effects of 1,1,2,3-Tetrachloropropane

An In-depth Technical Guide: The Toxicological Profile and Health Effects of 1,1,2,3-Tetrachloropropane

Executive Summary

This compound is a chlorinated hydrocarbon whose toxicological profile is not well-documented in publicly accessible scientific literature. This guide addresses this critical information gap by providing a predictive toxicological assessment based on established data from structurally analogous compounds, primarily the well-studied chemical 1,2,3-trichloropropane (TCP). By structuring this analysis around fundamental principles of toxicology—toxicokinetics, mechanisms of toxicity, and target organ effects—we offer a robust framework for researchers, scientists, and drug development professionals. This document synthesizes available physicochemical data for this compound with comprehensive toxicological data from its analogs to forecast its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its likely health effects, including hepatotoxicity, nephrotoxicity, and carcinogenicity. We underscore that this profile is predictive and highlight the necessity of empirical studies to validate these findings and enable accurate risk assessment.

Introduction and Rationale for a Surrogate-Based Approach

This compound (CAS No. 18495-30-2) is a synthetic chlorinated alkane.[1][2][3] Despite its availability and potential for human exposure in industrial settings, a comprehensive toxicological profile derived from direct studies is conspicuously absent from peer-reviewed literature. This absence presents a significant challenge for health and safety assessments.

In the field of toxicology, when data for a specific chemical is lacking, a scientifically accepted approach is to use data from structurally related chemicals, or analogs, for hazard identification and risk assessment. The rationale is that similar chemical structures often lead to similar metabolic pathways and toxicological outcomes. For this compound, the most relevant and extensively studied analog is 1,2,3-trichloropropane (TCP). TCP has been the subject of numerous studies, providing a deep understanding of its toxicokinetics and carcinogenic potential.[4][5][6] This guide will therefore leverage the robust dataset for TCP and other chlorinated propanes to construct a predictive toxicological profile for this compound, while clearly delineating between established data for the analog and inferred potential for the target compound.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of a substance is fundamental to predicting its environmental fate and biological activity. The known properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 18495-30-2 | [1][2][3] |

| Molecular Formula | C₃H₄Cl₄ | [1][2][3] |

| Molecular Weight | 181.88 g/mol | [1][2] |

| Boiling Point | 179 °C | [1] |

| Density | 1.53 g/cm³ | [1] |

| Refractive Index | 1.4990 - 1.5010 | [1] |

Predicted Toxicokinetics: The Biological Fate of this compound

The toxicokinetics of a chemical—its absorption, distribution, metabolism, and excretion (ADME)—determine the concentration and duration of the substance or its metabolites at the target organ. The ADME profile of this compound is predicted based on studies of 1,2,3-trichloropropane (TCP).[4][6]

Absorption

Based on its chemical class, this compound is expected to be readily absorbed via oral, inhalation, and dermal routes. Studies on TCP in rats demonstrate near-complete absorption (>80%) from the gastrointestinal tract following oral exposure.[4] Although quantitative inhalation and dermal absorption data for TCP are limited, systemic toxicity observed following these routes of exposure confirms that absorption occurs.[4] A similar pattern is anticipated for this compound.

Distribution

Following absorption, this compound is likely to be widely distributed throughout the body. In studies with radiolabeled TCP in rats and mice, the highest concentrations of radioactivity were found in the liver, kidneys, and forestomach 60 hours after oral administration.[4][7] Significant initial distribution to adipose tissue is also expected due to the lipophilic nature of chlorinated hydrocarbons.[5]

Metabolism: The Engine of Toxicity

Metabolism is the most critical factor in the toxicity of many chlorinated alkanes, as it can lead to the formation of highly reactive, cell-damaging intermediates. The metabolism of this compound is predicted to follow a pathway similar to that of TCP, which involves two primary phases.

Phase I: Oxidative Metabolism The initial step is likely catalyzed by cytochrome P450 (CYP450) enzymes in the liver.[4] This involves an oxidative dehalogenation reaction, which can generate reactive intermediates. For TCP, this process leads to the formation of metabolites like 1,3-dichloroacetone.[5]

Phase II: Glutathione Conjugation The parent compound or its Phase I metabolites can undergo conjugation with glutathione (GSH), a critical step for detoxification but also a potential pathway to bioactivation. This conjugation, catalyzed by glutathione S-transferases (GSTs), forms a glutathione conjugate that can be further processed into a mercapturic acid (N-acetylcysteine conjugate) for excretion in the urine.[7] However, certain intermediates in this pathway can be potent toxicants and mutagens.

Caption: Predicted metabolic pathway of this compound.

Excretion

Following oral administration in rats and mice, TCP and its metabolites are excreted in urine, feces, and as carbon dioxide in exhaled breath, with nearly complete elimination within 60 hours.[4][5] Urine is the primary route, accounting for 50-65% of the dose.[4][7] A similar multi-route excretion pattern is expected for this compound.

Potential Health Effects and Mechanisms of Toxicity

The health effects of this compound are inferred from its structural analogs, which point towards multi-organ toxicity driven by metabolic activation.

Acute Toxicity

Exposure to high concentrations of related chlorinated hydrocarbons can cause central nervous system depression (drowsiness, dizziness, headache) and irritation of the eyes, skin, and respiratory tract.[8] Acute dermal exposure to 1,1,2,3-tetrachloropropene in rabbits resulted in ataxia and hypoactivity, while oral administration in rats caused soft stool and fecal staining.[9]

Target Organ Toxicity

The primary target organs for TCP toxicity in animals are the liver and kidneys, with the respiratory tract also being affected.[4][5]

-

Hepatotoxicity and Nephrotoxicity: TCP induces tissue necrosis in the liver and kidneys.[5] This is attributed to the formation of reactive metabolites that covalently bind to essential macromolecules like proteins and nucleic acids, leading to cellular dysfunction and death.[6]

-

Respiratory Effects: Inhalation exposure to TCP is associated with toxicity in the respiratory tract.[4]

Carcinogenicity

This is the most significant long-term health concern. The International Agency for Research on Cancer (IARC) has classified 1,2,3-trichloropropane as "probably carcinogenic to humans (Group 2A)".[5] This classification is based on sufficient evidence in animal studies, which show that TCP causes tumors at multiple sites in rats and mice, including the forestomach, liver, and pancreas.[5][6]

The proposed mechanism for TCP-induced cancer is genotoxicity. Its metabolic products are known to bind covalently to DNA, forming DNA adducts that can lead to mutations and initiate cancer.[6] Given the structural similarity, it is plausible that this compound could also be a multi-site carcinogen operating through a similar genotoxic mechanism.

Reproductive and Developmental Toxicity

Studies on TCP have indicated potential reproductive toxicity. A two-generation study in mice found decreases in fertility.[4][5] This suggests that this compound should be investigated for similar effects on the reproductive system.

Proposed Experimental Protocols for Toxicological Evaluation

To move from a predictive to a definitive toxicological profile, a tiered testing strategy is essential. The following protocols represent a logical, field-proven approach to characterizing the hazards of this compound.

Protocol: In Vitro Metabolism and Bioactivation

Objective: To identify the metabolites of this compound and assess the potential for reactive metabolite formation using human and rodent liver subcellular fractions.

Methodology:

-

Preparation of Microsomes: Prepare liver microsomes from male Fischer 344 rats and a pool of human donors via differential centrifugation.

-

Incubation: Incubate this compound (at various concentrations) with liver microsomes in the presence of an NADPH-generating system. Include parallel incubations with cytosolic fractions and glutathione (GSH) to identify GSH conjugates.

-

Trapping of Reactive Metabolites: Include trapping agents like N-acetylcysteine in some incubations to capture and identify unstable, reactive intermediates.

-

Analysis: Use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to separate and identify the metabolites formed in the incubation mixtures.

-

Causality Check: Run control incubations without NADPH or without microsomes to confirm that metabolite formation is enzyme-dependent. Compare metabolic profiles between rat and human systems to assess interspecies differences.

Protocol: Ames Test for Bacterial Mutagenicity (OECD TG 471)

Objective: To determine if this compound or its metabolites can induce gene mutations in bacteria.

Methodology:

-

Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.

-

Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from Aroclor-1254 induced rat liver) to distinguish between direct-acting mutagens and those requiring metabolic activation.

-

Exposure: Expose the bacterial strains to a range of concentrations of this compound on minimal glucose agar plates.

-

Scoring: After incubation for 48-72 hours, count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Validation: A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

Caption: A tiered experimental workflow for toxicological assessment.

Conclusion and Future Directions

While direct toxicological data for this compound is scarce, analysis of its structural analog, 1,2,3-trichloropropane, provides a strong basis for a predictive toxicological profile. It is anticipated that this compound is readily absorbed, widely distributed, and extensively metabolized. The primary toxicological concern is the metabolic generation of reactive intermediates, which are likely to cause toxicity in the liver and kidneys and possess genotoxic and carcinogenic potential.

This guide underscores the urgent need for empirical research. The proposed experimental protocols provide a clear roadmap for definitively characterizing the toxicological profile of this compound. Such studies are imperative for protecting human health and enabling scientifically sound risk assessments and regulatory decision-making.

References

-

Mahmood, N. A., Overstreet, D., & Sipes, I. G. (1991). Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice. Drug Metabolism and Disposition, 19(2), 411–418.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for 1,2,3-Trichloropropane. U.S. Department of Health and Human Services, Public Health Service.

-

Synquest Labs. (n.d.). 1,1,2,3-Tetrachloropropene. Retrieved from

-

ChemWhat. (n.d.). This compound CAS#: 18495-30-2. Retrieved from

-

International Agency for Research on Cancer (IARC). (1995). 1,2,3-Trichloropropane. In Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 63. Lyon, France.

-

U.S. Environmental Protection Agency (EPA). (2009). Toxicological Review of 1,2,3-trichloropropane (CAS No. 96-18-4) in Support of Summary Information on the Integrated Risk Information System (IRIS). EPA/635/R-08/010F.

-

Guidechem. (n.d.). This compound 18495-30-2 wiki. Retrieved from

-

National Institute of Standards and Technology (NIST). (n.d.). Propane, 1,1,2,3-tetrachloro-. In NIST Chemistry WebBook, SRD 69. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 25281, 1,1,2,3-Tetrachloro-1-propene. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 14056, 1,1,1,3-Tetrachloropropane. Retrieved from

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 13131, 1,1,1,2-Tetrachloropropane. Retrieved from

-

ChemicalBook. (n.d.). 1,1,1,2-TETRACHLOROPROPANE CAS#: 812-03-3. Retrieved from

-

ChemicalBook. (n.d.). This compound | 18495-30-2. Retrieved from

-

MsdsDigital.com. (2017). SAFETY DATA SHEET 1,1,2,3 - TETRACHLOROPROPENE. Retrieved from

-

World Health Organization. (1993). 1,2,3-Trichloropropane. Environmental Health Criteria 146. International Programme on Chemical Safety.

-

Siddiqui, W. H., & Hobbs, C. H. (1995). Subchronic inhalation toxicity of 1,1,1,3-tetrachloropropane in rats. Fundamental and Applied Toxicology, 25(1), 52–59.

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 29108, Propane, 1,1,2,3-tetrachloro-. Retrieved from

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Propane, 1,1,2,3-tetrachloro- [webbook.nist.gov]

- 3. Propane, 1,1,2,3-tetrachloro- | C3H4Cl4 | CID 29108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Comparative disposition and metabolism of 1,2,3-trichloropropane in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. msdsdigital.com [msdsdigital.com]

- 9. 1,1,2,3-Tetrachloro-1-propene | C3H2Cl4 | CID 25281 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number 18495-30-2 chemical information

An In-depth Technical Guide to 2,5-Dimethoxy-4-chloroamphetamine (DOC)

This guide provides a comprehensive technical overview of the compound associated with CAS number 18495-30-2, known as 2,5-Dimethoxy-4-chloroamphetamine (DOC). It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, pharmacology, analysis, and safety.

Introduction and Chemical Identity

2,5-Dimethoxy-4-chloroamphetamine (DOC) is a potent synthetic psychedelic substance belonging to the phenethylamine and substituted amphetamine chemical classes.[1][2][3] Its IUPAC name is 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine.[4][5] DOC is a structural analog of other psychoactive compounds such as DOB (4-bromo) and DOM (4-methyl), which are listed in Schedule I of the 1971 UN Convention on Psychotropic Substances.[4][5] First described in the scientific literature in 1973, it has gained attention both as a designer drug and as a valuable research tool for investigating the serotonergic system.[1][6] Due to its high potential for abuse and lack of recognized medical use, it is a controlled substance in many jurisdictions.[1][2][5]

Physicochemical Properties

The fundamental properties of DOC are critical for its handling, formulation, and analysis. The hydrochloride salt is the most common form encountered in laboratory settings, appearing as a white, odorless, crystalline solid.[4]

| Property | Value | Source |

| IUPAC Name | 1-(4-Chloro-2,5-dimethoxyphenyl)propan-2-amine | [1] |

| Synonyms | DOC, 4-Chloro-2,5-dimethoxyamphetamine | [1][3] |

| CAS Number | 18495-30-2 (for base) | N/A |

| Molecular Formula | C₁₁H₁₆ClNO₂ | [1][7] |

| Molar Mass | 229.70 g/mol (base) | [1][7] |

| Melting Point | 188-192°C (Hydrochloride Salt) | [8] |

| Appearance | White, crystalline solid (Hydrochloride Salt) | [4] |

| Stereochemistry | Contains a stereocenter; (R)-(-) isomer is more active | [3][9] |

Synthesis: A Protocol Driven by Selectivity

The synthesis of DOC requires a multi-step approach. While direct chlorination of the precursor 2,5-dimethoxyamphetamine (2,5-DMA) is possible, it often leads to a mixture of mono-, di-, and trichlorinated products, making purification difficult.[8] Therefore, a more selective route, such as one employing a Sandmeyer reaction, is preferable to ensure the specific introduction of the chlorine atom at the 4-position of the aromatic ring. This approach, though longer, yields a purer final product.[8]

Logical Workflow for DOC Synthesis

The following diagram outlines the key transformations in a common synthesis route.

Caption: Synthetic pathway for DOC via the Sandmeyer reaction.

Step-by-Step Synthesis Protocol

This protocol is adapted from established chemical literature.[8] All operations must be conducted by qualified personnel in a controlled laboratory environment with appropriate safety measures.

-

Step 1: Synthesis of 2,5-dimethoxyphenyl-2-nitropropene

-

Dissolve 2,5-dimethoxybenzaldehyde in glacial acetic acid.

-

Add nitroethane and anhydrous ammonium acetate.

-

Reflux the mixture for approximately 3 hours.

-

Remove solvents via vacuum distillation.

-

Recrystallize the residue from methanol to yield the nitropropene intermediate.

-

-

Step 2: Reduction to 2,5-dimethoxyamphetamine (2,5-DMA)

-

Add the nitropropene intermediate dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether.

-

Reflux the mixture for 20 hours.

-

Cool the reaction and carefully quench the excess LiAlH₄ with water.

-

Add potassium sodium tartrate to complex the aluminum salts.

-

Extract the aqueous phase with diethyl ether. The combined organic phases contain 2,5-DMA.

-

-

Step 3: Acetylation and Nitration

-

Protect the amine group of 2,5-DMA via acetylation with acetic anhydride to form N-acetyl-2,5-dimethoxyamphetamine. This step is crucial to direct the subsequent electrophilic substitution.

-

Perform nitration on the acetylated intermediate to introduce a nitro group at the 4-position.

-

-

Step 4: Reduction of the Nitro Group

-

Reduce the N-acetyl-4-nitro-2,5-dimethoxyamphetamine to N-acetyl-4-amino-2,5-dimethoxyamphetamine. This is typically achieved via catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[8]

-

-

Step 5: Sandmeyer Reaction for Chlorination

-

Convert the newly formed amino group into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures.

-

Introduce copper(I) chloride (CuCl) to the diazonium salt solution. This facilitates the replacement of the diazonium group with a chlorine atom, yielding N-acetyl-4-chloro-2,5-dimethoxyamphetamine.

-

-

Step 6: Hydrolysis to Yield DOC

-

Remove the acetyl protecting group by refluxing the intermediate in a solution of sodium hydroxide in aqueous ethylene glycol.[8]

-

After cooling, extract the final product, 2,5-Dimethoxy-4-chloroamphetamine, with a suitable organic solvent like chloroform. The freebase can then be converted to its hydrochloride salt for improved stability and handling.

-

Pharmacology and Mechanism of Action

DOC's profound psychoactive effects are primarily mediated by its interaction with the central nervous system, specifically the serotonin receptor system.

Primary Mechanism: DOC is a potent and high-affinity partial agonist of the serotonin 5-HT₂A receptor.[1][4] This interaction is the key molecular event responsible for mediating its hallucinogenic effects, a mechanism shared with classic psychedelics like LSD and psilocybin.[4][5] It also demonstrates high-affinity binding and activation of 5-HT₂B and 5-HT₂C receptors.[4][9] Unlike some amphetamines, DOC is not a significant monoamine releasing agent or reuptake inhibitor.[1]

The (R)-enantiomer of related hallucinogenic amphetamines has been shown to be more potent than the (S)-form, and this is presumed to extend to DOC.[3][4][9]

5-HT₂A Receptor Signaling Pathway

Upon binding, DOC stabilizes a specific conformational state of the 5-HT₂A receptor, initiating a downstream signaling cascade.

Caption: Simplified 5-HT₂A receptor signaling cascade activated by DOC.

Analytical Methodologies

The unambiguous identification and quantification of DOC in biological and seized materials are critical for forensic toxicology and clinical analysis. The preferred methods are hyphenated chromatographic techniques that provide both separation and structural identification.

Common Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for identifying DOC, often after derivatization.[10][11]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity, making it ideal for quantifying low concentrations of DOC in complex matrices like blood and urine without derivatization.[10]

General Workflow for LC-MS/MS Analysis

The following diagram and protocol outline a typical self-validating system for the analysis of DOC in urine.

Caption: Standard workflow for DOC quantification in biological samples.

Step-by-Step Analytical Protocol (Urine)

-

Sample Preparation:

-

An aliquot of urine is taken and an internal standard (e.g., a deuterated analog of DOC) is added. The internal standard is critical for accurate quantification, as it corrects for variations in sample recovery and instrument response.

-

The sample is subjected to an extraction procedure (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) to isolate the analyte from matrix interferences.

-

The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

The reconstituted sample is injected into the LC-MS/MS system.

-

Chromatographic separation is performed on a reverse-phase column (e.g., C18) to separate DOC from other compounds.

-

The column eluent is introduced into the mass spectrometer's ion source, typically using positive electrospray ionization (ESI+).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both DOC and the internal standard are monitored for highly selective detection and quantification.[10]

-

-

Data Validation and Quantification:

-

The concentration of DOC is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Identity is confirmed by ensuring the retention time matches that of a certified reference standard and that the ratio of multiple MRM transitions falls within established tolerance limits.

-

Toxicology and Laboratory Safety

DOC is a highly potent compound with significant health risks. Its use has been associated with severe adverse effects and fatalities.[5][11]

Reported Adverse Effects in Humans:

-

Psychological: Agitation, aggressive behavior, hallucinations.[4][5]

-

Cardiovascular: Tachycardia, hypertension.[4]

-

Other: Hyperthermia, rhabdomyolysis (muscle breakdown).[4]

The duration of effects is notably long, lasting from 12 to 24 hours, which can increase the risk of adverse outcomes.[1][5]

GHS Hazard Information:

-

Classification: Acute Toxicity, Oral (Category 4).[7]

-

Hazard Statement: H302: Harmful if swallowed.[7]

Handling Precautions: Due to its potency and toxicity, DOC should only be handled in a controlled laboratory setting.

-

Personal Protective Equipment (PPE): A lab coat, nitrile gloves, and safety glasses are mandatory.

-

Engineering Controls: All handling of powdered DOC should be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.

-

Contamination: Work surfaces should be decontaminated after use.

-

Access Control: Access to the compound should be strictly controlled and documented in accordance with institutional and regulatory guidelines.

Regulatory Status and Research Applications

Regulatory Control: DOC is classified as a Schedule I substance under the 1971 UN Convention on Psychotropic Substances.[5] It is also controlled in numerous countries, including Canada (Schedule I) and the UK (Class A).[1] In the United States, the Drug Enforcement Administration (DEA) has proposed placing DOC in Schedule I of the Controlled Substances Act, reflecting its high potential for abuse and lack of accepted medical use.[1][12]

Research Applications: Despite its abuse potential, DOC is a valuable tool in neuroscience. As a selective 5-HT₂A receptor agonist, it is used in preclinical research to:

-

Investigate the function and regulation of the serotonin 2A receptor.[13]

-

Study the neurobiological basis of learning, memory, and psychiatric diseases.[13]

-

Serve as a reference compound in the development of novel therapeutic agents targeting the serotonergic system.[13]

Researchers must typically obtain specific licenses from regulatory bodies like the DEA to legally possess and work with this compound.[13]

Conclusion

2,5-Dimethoxy-4-chloroamphetamine (CAS 18495-30-2) is a potent, long-acting psychedelic phenethylamine. Its primary mechanism of action via 5-HT₂A receptor agonism makes it a subject of interest in both forensic toxicology and fundamental neuroscience research. The technical complexities of its synthesis and analysis, combined with its significant toxicity and strict regulatory control, demand a rigorous and informed scientific approach for any laboratory work involving this compound.

References

-

World Health Organization. (2019). Critical Review Report: DOC (4-Chloro-2,5-dimethoxyamfetamine). LJMU Research Online. [Link]

-

World Health Organization Expert Committee on Drug Dependence. (2019). DOC (2,5-Dimethoxy-4-chloroamfetamine). ECDD Repository. [Link]

-

Wikipedia. 2,5-Dimethoxy-4-chloroamphetamine. [Link]

-

Rhodium. (n.d.). Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine. Erowid. [Link]

-

Grokipedia. 2,5-Dimethoxy-4-chloroamphetamine. [Link]

-

Bionity. 4-Chloro-2,5-dimethoxyamphetamine. [Link]

-

Drug Enforcement Administration. DEA Docket No. 1156, Placement of DOI and DOC in Schedule I of the Controlled Substances Act (Policy Brief). [Link]

-

Chemeurope.com. 4-Chloro-2,5-dimethoxyamphetamine. [Link]

-

Abbara, C., et al. (2017). 2,5-dimethoxy-4-chloroamphetamine, a LSD-like designer drug: Clinical and analytical documentation of non-fatal exposure in five patients. ResearchGate. [Link]

-

Food and Drug Administration. (2020). Basis for the Recommendation to Control 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) and their Salts in Schedule I of the Controlled Substances Act (CSA). Regulations.gov. [Link]

-

Federal Register. (2023). Schedules of Controlled Substances: Placement of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I. [Link]

-

Pearson, J. M., et al. (2014). A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report. PubMed. [Link]

-

National Center for Biotechnology Information. 2,5-Dimethoxy-4-chloroamphetamine. PubChem. [Link]

-

Nieddu, M., et al. (2018). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. ResearchGate. [Link]

-

Ovaska, H., et al. (2008). First case report of recreational use of 2,5-dimethoxy-4-chloroamphetamine confirmed by toxicological screening. ResearchGate. [Link]

-

Coutts, R. T., & Malicky, J. L. (1973). The synthesis of some analogs of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). ResearchGate. [Link]

Sources

- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 4-Chloro-2,5-dimethoxyamphetamine [chemeurope.com]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. DOC (2,5-Dimethoxy-4-chloroamfetamine) - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dimethoxy-4-chloroamphetamine | C11H16ClNO2 | CID 542036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of DOC - 4-Chloro-2,5-dimethoxyamphetamine [erowid.org]

- 9. 4-Chloro-2,5-dimethoxyamphetamine [bionity.com]

- 10. researchgate.net [researchgate.net]

- 11. A fatal intoxication of 2,5-dimethoxy-4-chloroamphetamine: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Federal Register :: Schedules of Controlled Substances: Placement of 2,5-dimethoxy-4-iodoamphetamine (DOI) and 2,5-dimethoxy-4-chloroamphetamine (DOC) in Schedule I [federalregister.gov]

- 13. ssdp.org [ssdp.org]

An In-depth Technical Guide to the Molecular Structure and Isomerism of Tetrachloropropanes

Abstract

This technical guide provides a comprehensive exploration of the molecular structure and isomerism of tetrachloropropanes (C₃H₄Cl₄). It is designed for researchers, scientists, and drug development professionals who require a deep understanding of these chlorinated hydrocarbons. The guide systematically elucidates the structural nuances of all nine constitutional isomers, including a detailed analysis of stereoisomerism. Furthermore, it presents a comparative summary of their physicochemical properties and outlines key synthetic pathways. A significant portion of this document is dedicated to the practical aspects of isomer identification and separation, featuring detailed protocols for gas chromatography-mass spectrometry (GC-MS) analysis. This guide aims to serve as an authoritative resource, grounded in scientific literature and established analytical methodologies, to facilitate advanced research and application involving tetrachloropropanes.

Introduction: Navigating the Complexity of Tetrachloropropane Isomerism

The seemingly simple molecular formula C₃H₄Cl₄ belies a significant degree of structural diversity. Tetrachloropropanes, a group of chlorinated aliphatic hydrocarbons, can exist as multiple isomers, each possessing unique physical, chemical, and toxicological properties. This isomeric complexity is not merely an academic curiosity; it has profound implications in various fields, from chemical synthesis, where a specific isomer may be a required reactant or an unwanted byproduct, to environmental science and toxicology, where the fate and impact of these compounds are isomer-dependent.

A thorough understanding of the distinct molecular architecture of each tetrachloropropane isomer is paramount for researchers and professionals in drug development and chemical analysis. The precise arrangement of chlorine atoms on the three-carbon propane backbone dictates intermolecular forces, reactivity, and spectroscopic signatures. This guide provides a systematic framework for understanding and differentiating these isomers.

There are nine constitutional isomers of tetrachloropropane, which are molecules that have the same molecular formula but different connectivity of atoms. The existence of chiral centers in some of these structures further expands the isomeric landscape to include enantiomers.

The following sections will systematically introduce each isomer, detail their structural features, compare their physicochemical properties, and provide practical guidance on their analytical separation and identification.

The Constitutional Isomers of Tetrachloropropane

The nine constitutional isomers of tetrachloropropane are presented below with their systematic IUPAC names and structural formulas. The structural diversity arises from the various possible substitution patterns of four chlorine atoms on the propane chain.

A visual representation of the isomeric relationships is provided in the following diagram:

Isomers with a Trichloromethyl Group

Isomers with a Dichloromethylene or Dichloromethyl Group

-

1,1,2,2-Tetrachloropropane: CH₃CCl₂CHCl₂[3]

-

This compound: ClCH₂CHClCHCl₂

-

1,1,3,3-Tetrachloropropane: Cl₂CHCH₂CHCl₂[4]

-

1,2,2,3-Tetrachloropropane: ClCH₂CCl₂CH₂Cl[5]

-

1,2,3,3-Tetrachloropropane: Cl₂CHCHClCH₂Cl

Symmetrically Substituted Isomers

Chirality in Tetrachloropropanes

Several tetrachloropropane isomers possess one or more stereocenters, leading to the existence of enantiomers (non-superimposable mirror images). The identification and separation of these stereoisomers are crucial in fields such as pharmaceutical development, where enantiomers can exhibit significantly different biological activities.

-

1,1,1,2-Tetrachloropropane: This isomer has a chiral center at the C2 carbon and therefore exists as a pair of enantiomers: (R)-1,1,1,2-tetrachloropropane and (S)-1,1,1,2-tetrachloropropane.

-

This compound: This isomer has two chiral centers at the C2 and C3 carbons, leading to the possibility of four stereoisomers (two pairs of enantiomers).

-

1,2,3,3-Tetrachloropropane: This isomer has a chiral center at the C2 carbon and exists as a pair of enantiomers.

The following diagram illustrates the concept of chirality in 1,1,1,2-Tetrachloropropane:

Physicochemical Properties: A Comparative Analysis

The subtle differences in molecular structure among the tetrachloropropane isomers give rise to distinct physicochemical properties. These properties, including boiling point, density, and refractive index, are critical for designing separation processes, predicting environmental fate, and ensuring safe handling. The following table summarizes key physicochemical data for several tetrachloropropane isomers.

| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1,1,1,2-Tetrachloropropane | 812-03-3 | 181.88 | 145.6[6] | 1.466[6] | 1.48[6] |

| 1,1,1,3-Tetrachloropropane | 1070-78-6 | 181.88 | 159[7] | 1.470[7] | - |

| 1,1,2,2-Tetrachloropropane | 13116-60-4 | 181.88 | 154[8] | - | - |

| This compound | 18495-30-2 | 181.88 | - | - | - |

| 1,1,3,3-Tetrachloropropane | 1653-17-4 | 181.88 | - | - | - |

| 1,2,2,3-Tetrachloropropane | 13116-53-5 | 181.88 | - | - | - |

| 1,2,3,3-Tetrachloropropane | - | 181.88 | - | - | - |

Synthesis of Tetrachloropropane Isomers

The synthesis of specific tetrachloropropane isomers can be achieved through various chemical reactions, primarily involving the addition of chlorine or chlorine-containing compounds to propane or propene derivatives. The choice of starting materials and reaction conditions dictates the isomeric distribution of the products.

A prominent synthetic route to 1,1,1,3-tetrachloropropane involves the reaction of ethylene with carbon tetrachloride.[9][10] This process is often catalyzed by iron and a promoter such as a trialkyl phosphite.[9]

The synthesis of other isomers can be more complex. For instance, the production of 1,1,2,3-tetrachloropropene, an important chemical intermediate, can involve the dehydrochlorination of 1,1,1,2,3-pentachloropropane, which itself can be synthesized from 1,1,1,3-tetrachloropropane.[9]

The dehydrochlorination of 1,1,1,3-tetrachloropropane can also be controlled to produce 1,1,3-trichloro-1-propene.[11]

Spectroscopic Analysis for Isomer Identification

The unambiguous identification of tetrachloropropane isomers relies heavily on modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms in a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of signals in an NMR spectrum provide a detailed fingerprint of a specific isomer. For example, the number of unique proton and carbon environments in each isomer will result in a corresponding number of signals in the ¹H and ¹³C NMR spectra, respectively.

-

¹H NMR: The chemical shift of protons is influenced by the proximity of electronegative chlorine atoms. Protons on carbons bearing more chlorine atoms will be deshielded and appear at a higher chemical shift (further downfield). Spin-spin coupling between adjacent non-equivalent protons will lead to characteristic splitting patterns.

-

¹³C NMR: Similarly, the chemical shifts of carbon atoms are affected by the number of attached chlorine atoms. Carbons bonded to more chlorine atoms will resonate at a higher frequency.

SpectraBase and other chemical databases contain reference NMR spectra for several tetrachloropropane isomers, which can be used for comparison and identification.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable technique for the separation and identification of volatile compounds like tetrachloropropanes. In MS, molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

The fragmentation pattern of a molecule in a mass spectrometer is highly characteristic of its structure. The cleavage of C-C and C-Cl bonds in tetrachloropropane isomers leads to a unique set of fragment ions. The presence of chlorine's two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification.[15]

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the various combinations of chlorine isotopes. The fragmentation patterns are governed by the stability of the resulting carbocations and radicals.[16][17] For instance, isomers that can readily form stable secondary or tertiary carbocations upon fragmentation will show prominent peaks corresponding to these fragments.

Analytical Separation: A Detailed GC-MS Protocol

The separation of a mixture of tetrachloropropane isomers is most effectively achieved using high-resolution capillary gas chromatography. The choice of the GC column's stationary phase is critical for resolving isomers with similar boiling points. A mass spectrometer detector provides definitive identification of the eluting compounds.

Below is a detailed, step-by-step methodology for the separation and analysis of tetrachloropropane isomers using GC-MS. This protocol is based on established methods for the analysis of halogenated hydrocarbons.[18][19][20]

Experimental Workflow

Step-by-Step Protocol

1. Sample Preparation:

- Accurately weigh a known amount of the sample containing the tetrachloropropane isomers.

- Dissolve the sample in a high-purity volatile solvent such as hexane or dichloromethane to a final concentration suitable for GC-MS analysis (typically in the low ppm range).

- If necessary, perform a serial dilution to achieve the desired concentration.

- Transfer the final solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 7890B GC System or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Injector: Split/splitless inlet.

- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.

- Split Ratio: 50:1 (can be adjusted based on sample concentration).

- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

- GC Column: A mid-polarity capillary column is recommended for resolving chlorinated hydrocarbons. A suitable choice is an Agilent DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 5 minutes.

- Ramp 1: Increase to 120 °C at a rate of 5 °C/min.

- Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.

- MS Transfer Line Temperature: 280 °C.

- Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 300.

- Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

3. Data Acquisition and Analysis:

- Acquire the data using the instrument's software.

- Process the resulting chromatogram to identify the peaks corresponding to the tetrachloropropane isomers based on their retention times.

- For each peak, extract and analyze the corresponding mass spectrum.

- Compare the obtained mass spectra with reference spectra from a library (e.g., NIST Mass Spectral Library) for positive identification.

- The relative retention times and the unique fragmentation patterns will allow for the differentiation of the isomers.

4. Self-Validating System and Quality Control:

- Calibration: Prepare a series of calibration standards of known concentrations for each available tetrachloropropane isomer to create a calibration curve for quantification.

- Internal Standard: For accurate quantification, add a suitable internal standard (e.g., a deuterated analog or a chlorinated compound not present in the sample) to all standards and samples at a constant concentration.

- Blanks: Analyze a solvent blank periodically to check for system contamination.

- Replicates: Analyze samples in replicate to ensure the precision of the method.

Conclusion and Future Perspectives

The nine constitutional isomers of tetrachloropropane represent a fascinating case study in structural isomerism, with significant practical implications for chemical synthesis and analysis. This guide has provided a structured overview of their molecular structures, including chirality, a comparative analysis of their physicochemical properties, and insights into their synthesis. The detailed GC-MS protocol offers a robust methodology for the separation and identification of these closely related compounds.

As analytical instrumentation continues to advance, techniques such as two-dimensional gas chromatography (GCxGC) coupled with high-resolution mass spectrometry (HRMS) may offer even greater resolving power for complex mixtures of halogenated hydrocarbons. Furthermore, the development of isomer-specific toxicological studies is crucial for a comprehensive understanding of the environmental and health impacts of tetrachloropropanes. This guide serves as a foundational resource to support these future research endeavors.

References

-

Stenutz, R. (n.d.). 1,1,2,2-tetrachloropropane. Stenutz. Retrieved January 14, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 1,1,1,3-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved January 14, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 7 constitutional structural isomers of molecular formula C3H4F2 C3H4Cl2 C3H4Br2 C3H4I2. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4535194A - Process for producing 1,1,2,3-tetrachloropropene.

- Google Patents. (n.d.). WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene.

-

U.S. Environmental Protection Agency. (n.d.). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Retrieved January 14, 2026, from [Link]

-

Kuitunen, M.-L., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(20), 2624-2633. [Link]

-

SpectraBase. (n.d.). 1,2,2,3-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,1,2,2-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

Quora. (2020, July 21). Could there be cis-trans isomerism for the compounds of the molecular formula C3H4ClBr? Retrieved January 14, 2026, from [Link]

-

SpringerLink. (n.d.). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Analytical and Bioanalytical Chemistry, 378, 1591-1596. [Link]

-

SpectraBase. (n.d.). 1,1,1,3-Tetrachloro-propane - [13C NMR] - Chemical Shifts. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,1,3,3-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Reeve, W., & Fine, S. A. (1962). A Synthesis of 3,3,3-Trichloro-1,2-epoxypropane from the Tetrahalopropane Derived from a Carbon Tetrahalide and Ethylene. The Journal of Organic Chemistry, 27(6), 2231–2234. [Link]

-

Doc Brown's Chemistry. (n.d.). 3 constitutional isomers of molecular formula C3H4. Retrieved January 14, 2026, from [Link]

-

Quora. (2024, August 2). Is there a shortcut to calculate possible structural and cistrans isomers of compounds like C3H4Cl2? Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,1,1,2-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-chloropropane fragmentation pattern. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (n.d.). A SYNTHESIS OF 3,3,3-TRICHLORO-1,2-EPOXYPROPANE FROM THE TETRAHALOPROPANE DERIVED FROM A CARBON TETRAHALIDE AND ETHYLENE. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,1,1,3-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

PubChem. (n.d.). 1,2,2,3-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). EP3699165A1 - SYNTHESIS OF 1,1,3-TRICHLORO-1-PROPENE.

-

Wikipedia. (n.d.). 1,1,1,2-Tetrachloropropane. Retrieved January 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 14, 2026, from [Link]

-

YouTube. (2025, November 9). C3H4 Isomers. Retrieved January 14, 2026, from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 14, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 14, 2026, from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Chemistry LibreTexts. (2022, September 16). 3.1: Nomenclature. Retrieved January 14, 2026, from [Link]

-

Manocha Academy. (2020, February 14). IUPAC Nomenclature of Organic Chemistry. YouTube. Retrieved January 14, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Nomenclature Examples. Retrieved January 14, 2026, from [Link]

Sources

- 1. 1,1,3,3-Tetrachloropropene | C3H2Cl4 | CID 5324889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1070-78-6: 1,1,1,3-Tetrachloropropane | CymitQuimica [cymitquimica.com]

- 3. 1,1,2,2-Tetrachloropropane | C3H4Cl4 | CID 83154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,1,3,3-Tetrachloropropane | C3H4Cl4 | CID 10954145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2,2,3-Tetrachloropropane | C3H4Cl4 | CID 25717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 1,1,2,2-tetrachloropropane [stenutz.eu]

- 9. US4535194A - Process for producing 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 10. WO2014121173A1 - Synthesis of 1,1,2,3-tetrachloropropene - Google Patents [patents.google.com]

- 11. data.epo.org [data.epo.org]

- 12. spectrabase.com [spectrabase.com]

- 13. 1,1,1,2-TETRACHLOROPROPANE(812-03-3) 1H NMR spectrum [chemicalbook.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scienceready.com.au [scienceready.com.au]

- 18. agilent.com [agilent.com]

- 19. epa.gov [epa.gov]

- 20. Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Partition Coefficient of 1,1,2,3-Tetrachloropropane

Prepared by: Gemini, Senior Application Scientist

Foreword for the Researcher

This technical guide is designed for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of the physicochemical properties of 1,1,2,3-tetrachloropropane. The solubility and partition coefficient are critical parameters that govern the environmental fate, bioavailability, and toxicological profile of a compound. Due to a notable scarcity of publicly available experimental data for this compound, this guide adopts a dual approach. Firstly, it provides a robust theoretical framework, including predicted values derived from established quantitative structure-property relationship (QSPR) models, to offer a scientifically grounded estimation of these properties. Secondly, and crucially, it presents detailed, field-proven experimental protocols for the empirical determination of both solubility and the octanol-water partition coefficient. This empowers researchers to generate the precise, high-quality data necessary for their work, bridging the current information gap. The causality behind each experimental step is explained to ensure a deep, practical understanding of the methodologies.

Compound Profile: this compound

This compound (CAS No. 18495-30-2) is a halogenated hydrocarbon.[1][2][3] Its molecular structure, characterized by a propane backbone with four chlorine substituents, dictates its physicochemical behavior. Understanding its properties is essential for applications in chemical synthesis and for assessing its environmental impact.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 18495-30-2 | [1][3] |

| Molecular Formula | C₃H₄Cl₄ | [1][3] |

| Molecular Weight | 181.88 g/mol | [1][3] |

| Appearance | Colorless liquid (presumed) | [1] |

| Boiling Point | 177.7 °C at 760 mmHg | [1] |

| Density | 1.462 g/cm³ | [1] |

| Vapor Pressure | 1.39 mmHg at 25°C | [1] |

| Refractive Index | 1.479 | [1] |

Solubility Profile

Theoretical Framework of Solubility

The solubility of a substance is its ability to dissolve in a solvent to form a homogeneous solution. For halogenated hydrocarbons like this compound, solubility is governed by the principle of "like dissolves like." The polarity of the molecule, its size, and its capacity for intermolecular interactions (such as van der Waals forces and dipole-dipole interactions) are key determinants.

-

Aqueous Solubility : Haloalkanes are generally sparingly soluble in water. This is because significant energy is required to break the strong hydrogen bonds between water molecules, and the new interactions formed between the haloalkane and water are not strong enough to compensate for this energy input.

-

Solubility in Organic Solvents : this compound is expected to be readily soluble in a range of organic solvents. Non-polar solvents like hexane and toluene will interact favorably through London dispersion forces. Polar aprotic solvents such as acetone and ethyl acetate can engage in dipole-dipole interactions with the polar C-Cl bonds of the molecule, leading to good solubility. Its miscibility will be particularly high in other chlorinated solvents like dichloromethane due to the similar chemical nature and intermolecular forces.

Predicted Solubility of this compound

In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a reliable method for estimating solubility. These models use molecular descriptors to correlate the chemical structure with its physicochemical properties. For halogenated hydrocarbons, QSPR models often consider factors like molecular weight, molecular surface area, and the number and type of halogen atoms.[4][5]

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The molecule is largely non-polar and cannot form hydrogen bonds, making it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water. |

| Hexane | High | As a non-polar solvent, hexane will readily dissolve the non-polar tetrachloropropane through London dispersion forces. |

| Toluene | High | Similar to hexane, the non-polar aromatic nature of toluene facilitates the dissolution of the non-polar solute. |

| Methanol | Moderate | While methanol is a polar protic solvent, the alkyl portion of its structure allows for some interaction with the tetrachloropropane. However, the strong hydrogen bonding in methanol will limit high solubility. |

| Acetone | High | As a polar aprotic solvent, acetone can engage in favorable dipole-dipole interactions with the polar C-Cl bonds of this compound. |

| Dichloromethane | Very High (Miscible) | The similar chlorinated hydrocarbon structures of both solute and solvent lead to very similar intermolecular forces, resulting in high miscibility. |

Disclaimer: The values in Table 2 are qualitative predictions based on chemical principles and QSPR models. For precise quantitative data, experimental determination is required.

Experimental Protocol for Aqueous Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines the determination of the aqueous solubility of this compound, a method suitable for volatile organic compounds.

Causality : The shake-flask method is a "gold standard" for solubility measurement. It is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution, ensuring the measured concentration represents the true solubility limit at a given temperature.

Step-by-Step Methodology:

-

Preparation of Saturated Solution :

-

Add an excess amount of this compound to a known volume of deionized water in a sealed, temperature-controlled vessel (e.g., a gas-tight glass syringe or a flask with a screw cap and septum). The excess is crucial to ensure saturation is reached.

-

Place the vessel in a mechanical shaker or on a magnetic stir plate within a constant temperature bath (e.g., 25 °C ± 0.5 °C).

-

-

Equilibration :

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation :

-

After equilibration, cease agitation and allow the mixture to stand undisturbed in the constant temperature bath for at least 24 hours to allow for the complete separation of the aqueous and organic phases. For volatile compounds, centrifugation in sealed tubes can be used to accelerate this process and prevent loss.

-

-

Sampling :

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase using a syringe. To avoid contamination from the undissolved organic layer, it is critical not to disturb the interface.

-

-

Analysis :

-

Quantify the concentration of this compound in the aqueous sample using a suitable analytical technique. Gas Chromatography with an Electron Capture Detector (GC-ECD) is highly sensitive for halogenated compounds and is the recommended method.

-